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Compound of Interest

Compound Name: Cloethocarb

Cat. No.: B1669195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cloethocarb is an obsolete insecticide, and as such, publicly available

toxicological data is limited. This guide provides a comprehensive overview based on available

information for Cloethocarb and structurally similar carbamate insecticides. Data for related

compounds are used as surrogates where Cloethocarb-specific data is unavailable and are

clearly noted.

Executive Summary
Cloethocarb, a carbamate insecticide, primarily exerts its toxic effects through the reversible

inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This

inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in

overstimulation of muscarinic and nicotinic receptors. The toxicological profile of Cloethocarb
is characterized by high acute oral toxicity. While specific data on subchronic, chronic,

reproductive, and developmental toxicity for Cloethocarb are not readily available, data from

structurally similar carbamate pesticides such as carbofuran, carbaryl, aldicarb, and methomyl

suggest potential for adverse effects on various organ systems and developmental processes.

This technical guide summarizes the available toxicological data for Cloethocarb and related

carbamates, details the standard experimental protocols for assessing carbamate toxicity, and

visualizes the key signaling pathways involved in its mechanism of action.
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Property Value

Chemical Name
2-(2-chloro-1-methoxyethoxy)phenyl

methylcarbamate

CAS Number 51487-69-5

Molecular Formula C₁₁H₁₄ClNO₄

Molecular Weight 259.68 g/mol

Chemical Structure

Toxicological Data
The following tables summarize the available quantitative toxicological data for Cloethocarb
and structurally similar carbamate insecticides.

Acute Toxicity
Table 1: Acute Toxicity of Cloethocarb and Structurally Similar Carbamates
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Chemical Test Species Route LD50 Reference

Cloethocarb Rat Oral 35.5 mg/kg [1]

Cloethocarb Rat Dermal >4000 mg/kg [1]

Carbofuran Rat Oral 8-14 mg/kg [2]

Carbaryl Rat Oral 300-850 mg/kg NPIC

Aldicarb Rat Oral 0.84 mg/kg [3]

Methomyl Rat Oral 17-24 mg/kg IPCS

Subchronic and Chronic Toxicity
Table 2: Subchronic and Chronic Toxicity of Structurally Similar Carbamates

Chemical
Test
Species

Duration NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

Carbofuran Rat 90 days
0.1

mg/kg/day

0.3

mg/kg/day

Brain and

erythrocyte

cholinester

ase

inhibition

[4]

Carbaryl Rat 2 years
200 mg/kg

(diet)
-

No

increase in

tumors

Aldicarb

Sulfoxide
Rat 12 weeks

< 6.3 µg/kg

BW
-

Alterations

in liver-

related

biochemica

l

parameters

Carcinogenicity
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Table 3: Carcinogenicity of Structurally Similar Carbamates

Chemical Test Species Route Results Reference

Carbaryl Mouse (male) Oral (diet)

Increased

incidence of

vascular

neoplasms

Carbaryl Rat Oral (diet)
No increase in

tumors

Genotoxicity
Table 4: Genotoxicity of Structurally Similar Carbamates

Chemical Test System Results Reference

Methomyl
S. typhimurium (Ames

test)
Negative

Methomyl
Carp erythrocyte

(Micronucleus test)
Negative

Aldicarb
S. typhimurium (Ames

test)
Negative

Aldicarb
Carp erythrocyte

(Micronucleus test)
Negative

Reproductive and Developmental Toxicity
Table 5: Reproductive and Developmental Toxicity of Structurally Similar Carbamates
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Chemical
Test
Species

NOAEL LOAEL
Effects
Observed at
LOAEL

Reference

Aldicarb Rat

0.7

mg/kg/day

(Reproductiv

e)

-

No

reproductive

parameters

affected in a

three-

generation

study

Aldicarb Rabbit

0.5

mg/kg/day

(Developmen

tal)

-

No

development

al toxicity

Carbaryl Rat - 50 mg/kg

Reductions in

sperm motility

and count

Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on

OECD guidelines, which are standard for the assessment of pesticides like Cloethocarb.

Acute Oral Toxicity (OECD 423)
Test Animals: Typically, young adult female rats are used.

Housing and Feeding: Animals are housed in individual cages under controlled temperature

and lighting conditions. They are fasted overnight before dosing.

Dose Administration: The test substance is administered orally by gavage in a single dose.

The volume administered is generally limited to 1 mL/100g body weight.

Procedure: A stepwise procedure is used, starting with a dose expected to cause some

mortality. Typically, three animals are used at each step. The outcome of the first step
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determines the dose for the next group of animals.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days. A gross necropsy is performed on all animals at the end of the

study.

Data Analysis: The LD50 is estimated based on the mortality data.

Subchronic Oral Toxicity - 90-Day Study (OECD 408)
Test Animals: Rodents, typically rats, of both sexes are used.

Group Size: At least 10 animals per sex per group.

Dose Levels: At least three dose levels and a control group are used. The highest dose

should induce some toxicity but not significant mortality.

Administration: The test substance is administered daily in the diet, drinking water, or by

gavage for 90 days.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements. Hematology, clinical chemistry, and urinalysis are performed at termination.

Pathology: All animals undergo a full necropsy. Organ weights are recorded.

Histopathological examination is performed on organs and tissues from the control and high-

dose groups, and on any gross lesions from other groups.

Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-

Adverse-Effect-Level (LOAEL) are determined.

Chronic Toxicity/Carcinogenicity (OECD 452)
Test Animals: Two rodent species, typically rats and mice, of both sexes.

Group Size: At least 50 animals per sex per group for the carcinogenicity phase.

Dose Levels: At least three dose levels and a control group. The highest dose should be the

Maximum Tolerated Dose (MTD).
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Administration: The test substance is administered daily for the majority of the animal's

lifespan (e.g., 24 months for rats).

Observations: Similar to subchronic studies, with an emphasis on tumor development.

Pathology: Comprehensive gross and histopathological examination of all animals.

Data Analysis: Statistical analysis of tumor incidence is performed to assess carcinogenic

potential.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test
(Ames Test) (OECD 471)

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are

sensitive to different types of mutagens.

Procedure: The bacterial strains are exposed to the test substance with and without a

metabolic activation system (S9 mix).

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in

the absence of a specific nutrient) is counted.

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in

the number of revertant colonies.

In Vivo Genotoxicity: Mammalian Erythrocyte
Micronucleus Test (OECD 474)

Test Animals: Typically mice or rats.

Administration: The test substance is administered, usually on two or more occasions.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after

the last administration.

Analysis: Immature erythrocytes (polychromatic erythrocytes or reticulocytes) are analyzed

for the presence of micronuclei, which are small nuclei that form from chromosome
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fragments or whole chromosomes that are not incorporated into the main nucleus during cell

division.

Data Analysis: A significant, dose-related increase in the frequency of micronucleated

immature erythrocytes indicates a genotoxic effect.

Reproductive and Developmental Toxicity Screening
Test (OECD 421)

Test Animals: Rats of both sexes.

Administration: The test substance is administered to males for a minimum of four weeks

(including two weeks prior to mating) and to females for two weeks prior to mating, during

mating, gestation, and lactation.

Endpoints: Effects on male and female fertility, pregnancy outcomes, maternal behavior, and

offspring viability and growth until day 13 post-partum are assessed.

Data Analysis: The NOAEL for parental, reproductive, and developmental toxicity is

determined.

Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of Cloethocarb's toxicity is the inhibition of acetylcholinesterase.

However, the downstream consequences of this action involve a cascade of events affecting

multiple signaling pathways.

Acetylcholinesterase Inhibition
Cloethocarb, like other carbamates, binds to the active site of acetylcholinesterase, preventing

the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic

cleft.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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